Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]
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Overview
Description
4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE is a complex organic compound with the molecular formula C32H38O6 and a molecular weight of 518.656 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE typically involves the esterification of 4-(hexyloxy)benzoic acid with 4’-[4-(hexyloxy)benzoyloxy]-[1,1’-biphenyl]-4-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.
Biology: Employed in the study of cell membrane interactions and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s hexyloxy groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- 4’-[4-(DECOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(DECOXY)BENZOATE
- 4’-[4-(DODECYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(DODECYLOXY)BENZOATE
- 4’-[4-(HEPTYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEPTYLOXY)BENZOATE
Uniqueness
What sets 4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE apart from similar compounds is its specific hexyloxy groups, which confer unique solubility and interaction properties. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C38H42O6 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
[4-[4-(4-hexoxybenzoyl)oxyphenyl]phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C38H42O6/c1-3-5-7-9-27-41-33-19-15-31(16-20-33)37(39)43-35-23-11-29(12-24-35)30-13-25-36(26-14-30)44-38(40)32-17-21-34(22-18-32)42-28-10-8-6-4-2/h11-26H,3-10,27-28H2,1-2H3 |
InChI Key |
KTACLLGWDRGGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCC |
Origin of Product |
United States |
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